molecular formula C6H11ClN4O2 B15220376 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride

Cat. No.: B15220376
M. Wt: 206.63 g/mol
InChI Key: IDJHJESUGBZHLW-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride is a chemical compound with significant applications in various fields of scientific research It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride typically involves the reaction of 1,3-dimethyluracil with ammonia or an amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Quality control measures are implemented to ensure the consistency and reliability of the compound produced.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a range of substituted pyrimidines with varying functional groups.

Scientific Research Applications

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diamino-1,3-dipropyluracil: A similar compound with different alkyl groups, used in various chemical and biological studies.

    5,6-Diamino-1,3-dimethyluracil: Another related compound with similar structural features and applications.

Uniqueness

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.63 g/mol

IUPAC Name

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C6H10N4O2.ClH/c1-9-4(8)3(7)5(11)10(2)6(9)12;/h7-8H2,1-2H3;1H

InChI Key

IDJHJESUGBZHLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)N.Cl

Origin of Product

United States

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